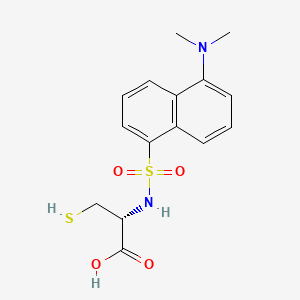
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is a fluorescent compound widely used in biochemical research. It is derived from the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. This compound is known for its strong fluorescence properties, making it a valuable tool in various scientific applications, including protein labeling and fluorescence microscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The reaction is as follows:
5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteine→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling and tracking, allowing researchers to study protein dynamics and interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Wirkmechanismus
The fluorescence of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is due to the presence of the dimethylaminonaphthalene moiety. When exposed to light, the compound absorbs energy and emits fluorescence. The cysteine moiety allows the compound to specifically bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
5-dimethylaminonaphthalene-1-sulfonyl chloride: The precursor to N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine, used in similar applications.
Dansyl chloride: Another fluorescent compound used for protein labeling and fluorescence studies.
Dansyl amide: A derivative with similar fluorescence properties.
Uniqueness: this compound is unique due to its specific binding to cysteine residues in proteins, providing targeted labeling and tracking capabilities. Its strong fluorescence and stability make it a preferred choice in various research applications.
Eigenschaften
CAS-Nummer |
52717-48-3 |
|---|---|
Molekularformel |
C15H18N2O4S2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(20,21)16-12(9-22)15(18)19/h3-8,12,16,22H,9H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
KXNJZQMDSRVUDK-LBPRGKRZSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




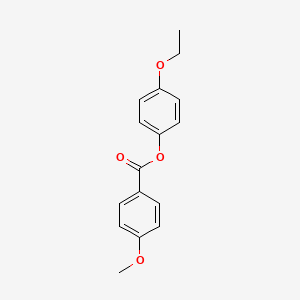
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
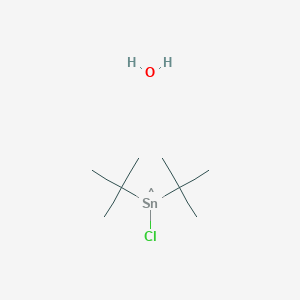
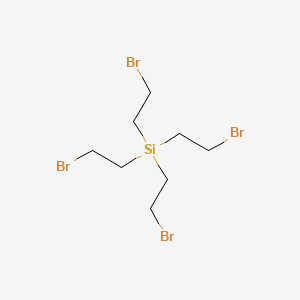
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
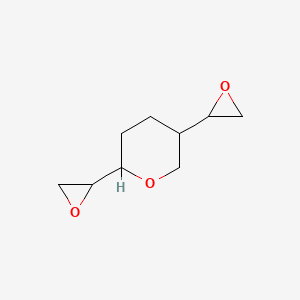

![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


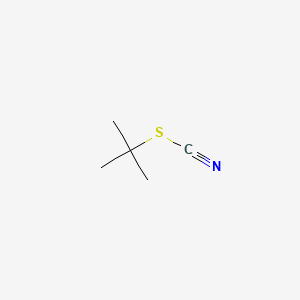
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
